molecular formula C8H3F3N2O2 B14841806 2-Cyano-6-(trifluoromethyl)isonicotinic acid CAS No. 1393552-13-0

2-Cyano-6-(trifluoromethyl)isonicotinic acid

Cat. No.: B14841806
CAS No.: 1393552-13-0
M. Wt: 216.12 g/mol
InChI Key: UGLIPVLYKLHYCT-UHFFFAOYSA-N
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Description

2-Cyano-6-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C8H3F3N2O2 It is a derivative of isonicotinic acid, characterized by the presence of a cyano group and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-6-(trifluoromethyl)isonicotinic acid typically involves the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) and is completed within approximately 8 hours. The product is then extracted using diethyl ether, washed with water, dried over anhydrous sodium sulfate, and purified by distillation under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Cyano-6-(trifluoromethyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-6-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways are still under investigation, but the compound is believed to affect cellular processes by modulating enzyme activity and gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)isonicotinic acid: Similar in structure but lacks the cyano group.

    Isonicotinic acid: Lacks both the cyano and trifluoromethyl groups.

    Nicotinic acid:

Uniqueness

2-Cyano-6-(trifluoromethyl)isonicotinic acid is unique due to the presence of both the cyano and trifluoromethyl groups, which impart distinct chemical properties and reactivity. These functional groups enhance its potential for various applications in scientific research and industry .

Properties

CAS No.

1393552-13-0

Molecular Formula

C8H3F3N2O2

Molecular Weight

216.12 g/mol

IUPAC Name

2-cyano-6-(trifluoromethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-4(7(14)15)1-5(3-12)13-6/h1-2H,(H,14,15)

InChI Key

UGLIPVLYKLHYCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)C(F)(F)F)C(=O)O

Origin of Product

United States

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